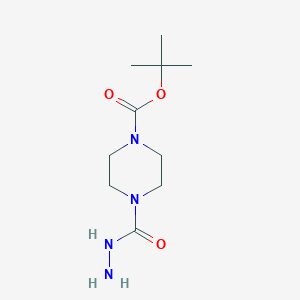

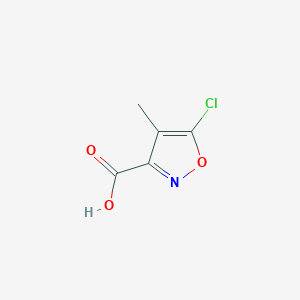

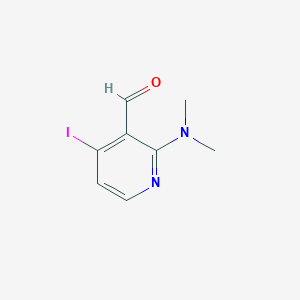

![molecular formula C13H9F4N B1328662 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 942474-96-6](/img/structure/B1328662.png)

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H9F4N and its molecular weight is 255.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Synthesis of Fluoro-Polyimides

Soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines have been reported. These materials exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the significance of fluorinated compounds in the development of advanced polymeric materials (Xie et al., 2001).

2. Trifluoromethylated Analogues of Organic Compounds

Trifluoromethylated compounds, including those derived from 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, have been found to possess special activities, emphasizing their importance in pharmaceutical, agricultural, and materials science (Zhang, 2014).

3. Application in Organic Synthesis

The compound has been used as an intermediate in the synthesis of other complex molecules, demonstrating its utility in organic synthesis processes. This showcases the role of such compounds in facilitating the creation of diverse chemical entities (Tong-bin, 2012).

4. Role in Fluorination Processes

N-fluoro amines, including derivatives of this compound, are key in fluorination processes in organic synthesis. Their use demonstrates the critical role of fluorinated compounds in modifying the properties of organic molecules (Furin & Fainzil’berg, 2000).

5. Applications in Material Science

The incorporation of such fluorinated compounds into polymeric and other material matrices has shown significant improvements in properties like thermal stability, solubility, and optical transparency, underlining their relevance in material science advancements (Chung et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Mode of Action

The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation . .

Pharmacokinetics

Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets .

Propriétés

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYQKDCPRQEGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650202 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-96-6 |

Source

|

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

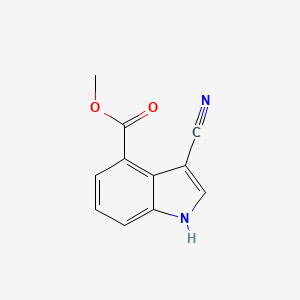

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

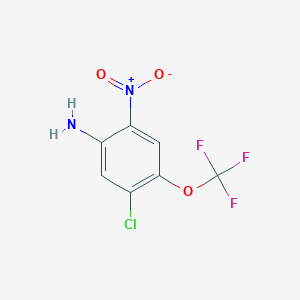

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)